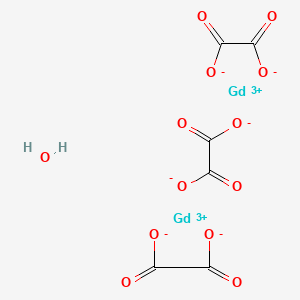
Gadolinium(III) oxalate hydrate
Vue d'ensemble
Description
Gadolinium(III) oxalate hydrate, also known as Gadolinium oxalate, is a rare earth compound of Gadolinium . It has the molecular formula C6H2Gd2O13 . It is insoluble in water and strong mineral acids . Due to its high magnetic moment, Gadolinium is able to enhance signal intensity by reducing relaxation times .
Molecular Structure Analysis
The molecular weight of this compound is 596.6 g/mol . The InChI code isInChI=1S/3C2H2O4.2Gd.H2O/c3*3-1(4)2(5)6;;;/h3*(H,3,4)(H,5,6);;;1H2/q;;;2*+3;/p-6 . The Canonical SMILES is C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.[Gd+3].[Gd+3] . Chemical Reactions Analysis
The decahydrate of gadolinium oxalate thermally decomposes to obtain the anhydrous form, which can then be heated to produce gadolinium oxide . Gadolinium oxalate reacts with hydrochloric acid to produce Gd(C2O4)Cl . It also reacts with sodium hydroxide under hydrothermal conditions to produce gadolinium hydroxide .Physical And Chemical Properties Analysis
This compound is highly insoluble in water and converts to the oxide when heated (calcined) . It has a molecular weight of 596.6 g/mol . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 13 . It has a rotatable bond count of 0 . The exact mass is 599.80071 g/mol and the monoisotopic mass is 597.79776 g/mol . The topological polar surface area is 242 Ų .Applications De Recherche Scientifique
Thermal Properties and Decomposition
The thermal decomposition of Gadolinium(III) oxalate hydrate has been a subject of study, focusing on its behavior under varying temperatures. Wendlandt (1958) observed that hydrate water begins to come off in the temperature range of 40-60°C, with anhydrous oxalates appearing to be very unstable (Wendlandt, 1958). Additionally, a study on the thermal decomposition of various rare earth metal oxalates, including Gadolinium(III) oxalate, provided insights into the stability and decomposition patterns of these compounds under different atmospheric conditions (金児, 斎藤, 梅田, & 永井, 1977).
Structural Analysis and Crystal Formation
Studies on the structure and formation of this compound crystals have been conducted to understand its crystallographic properties. Hsiu Chi (1970) explored the crystallization of Gadolinium oxalate hydrate and determined its isomorphous nature and unit cell dimensions (Hsiu Chi, 1970). Moreover, the growth and structural characterization of Gadolinium Neodymium Oxalate crystals in hydro-silica gel were investigated, highlighting the conditions for optimal crystal growth and their monoclinic structure (Korah, Joseph, & Ittyachen, 2010).
Magnetic Properties
This compound's magnetic properties have been studied due to its potential applications in various fields. The synthesis and analysis of gadolinium-doped thorium dioxide via a wet chemical route, including oxalate precipitation, highlighted the potential of using Gadolinium(III) oxalate in the production of materials with specific magnetic properties (Zsabka et al., 2017).
Applications in MRI Contrast Agents
This compound has been explored for its application in magnetic resonance imaging (MRI) as a contrast agent. Caravan (2006) reviewed the strategies for increasing the sensitivity of gadolinium-based MRI contrast agents, emphasizing the importance of Gadolinium(III) in enhancing contrast (Caravan, 2006). Additionally, studies on the structural, optical, and magnetic properties of gadolinium sesquioxide nanobars synthesized via thermal decomposition of gadolinium oxalate have contributed to this area of research (Manigandan et al., 2013).
Safety and Hazards
Gadolinium(III) oxalate hydrate is harmful if swallowed or in contact with skin . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation . The containers should be kept tightly closed in a dry, cool, and well-ventilated place .
Mécanisme D'action
Target of Action
Gadolinium(III) oxalate hydrate is a compound with the chemical formula Gd2(C2O4)3 · xH2O
Mode of Action
The compound can interact with various substances under different conditions. For instance, the decahydrate of gadolinium oxalate thermally decomposes to obtain the anhydrous form, which can then be heated to produce gadolinium oxide . Gadolinium oxalate also reacts with hydrochloric acid to produce Gd(C2O4)Cl . It can also react with sodium hydroxide under hydrothermal conditions to produce gadolinium hydroxide .
Pharmacokinetics
It’s known that gadolinium-based contrast agents (gbcas), which are used in magnetic resonance imaging (mri), have been studied extensively . These studies have documented the retention of gadolinium in tissues, long after exposure
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s reactions with hydrochloric acid and sodium hydroxide occur under specific conditions . Additionally, the compound is insoluble in water , which could influence its action, efficacy, and stability in aqueous environments.
Propriétés
IUPAC Name |
gadolinium(3+);oxalate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H2O4.2Gd.H2O/c3*3-1(4)2(5)6;;;/h3*(H,3,4)(H,5,6);;;1H2/q;;;2*+3;/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZPKJYRHVDRDAQ-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.[Gd+3].[Gd+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Gd2O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20333680 | |
| Record name | Gadolinium(III) oxalate hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20333680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
596.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Hawley] White crystalline solid; [MSDSonline] | |
| Record name | Gadolinium oxalate decahydrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9134 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
304675-56-7, 22992-15-0, 100655-00-3 | |
| Record name | Gadolinium(III) oxalate hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20333680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Gadolinium(III) oxalate hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Gadolinium(III) oxalate hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



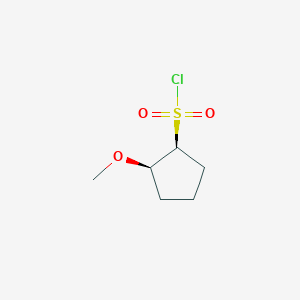
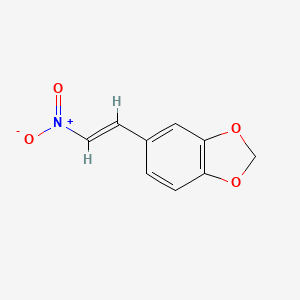
![4-[(E)-2-Nitroethenyl]phenol](/img/structure/B3421770.png)
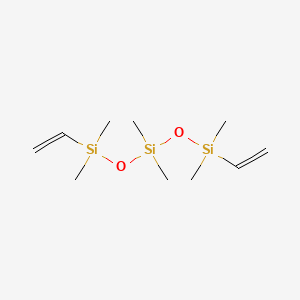
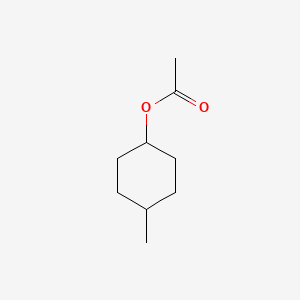
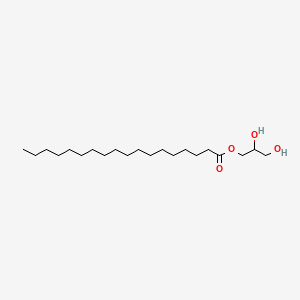
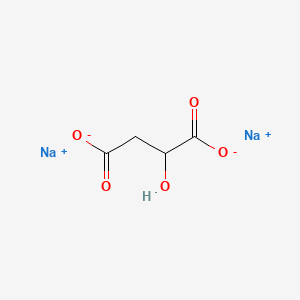
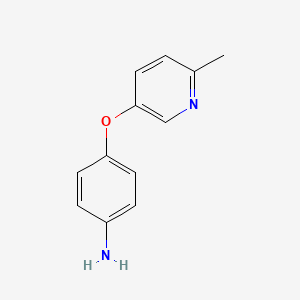
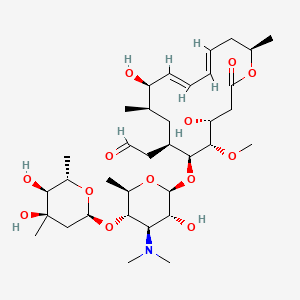

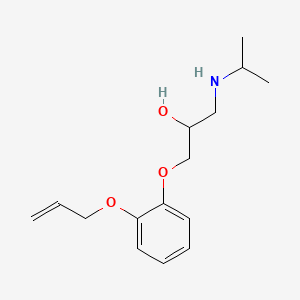
![1-[4-Chloro-2-(1,2,4-triazol-1-yl)phenyl]ethanone](/img/structure/B3421814.png)

